molecular formula C11H19N3O B7505158 N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide

N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide

Cat. No. B7505158
M. Wt: 209.29 g/mol
InChI Key: JBGIPSNBZJMWHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide (DTPA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DTPA is a pyrazole derivative that has been synthesized using several methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.

Scientific Research Applications

N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. The compound has been used as a ligand for metal complexes, which have been studied for their potential applications in cancer therapy and imaging. N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide has also been used as a building block for the synthesis of novel materials, including polymers and nanoparticles. The compound has been studied for its potential applications in drug delivery, catalysis, and sensing.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide is not fully understood, but it is believed to act as a chelating agent. The compound has a pyrazole ring with a nitrogen atom that can coordinate with metal ions. N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide has been shown to form stable complexes with metal ions, including copper, iron, and zinc. These metal complexes have been studied for their potential applications in cancer therapy and imaging.
Biochemical and Physiological Effects:
N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide has been shown to have low toxicity and is generally considered safe for laboratory experiments. The compound has been studied for its potential effects on cell viability, proliferation, and apoptosis. N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been studied for its potential antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide has several advantages for laboratory experiments, including its stability, solubility, and low toxicity. The compound is easy to synthesize and purify, making it an ideal ligand for metal complexes. However, N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide has some limitations, including its limited water solubility and potential interactions with biological molecules. These limitations must be considered when designing experiments that involve N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide.

Future Directions

For N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide research include the development of novel metal complexes for cancer therapy and imaging, the synthesis of new materials using N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide as a building block, and the investigation of its potential applications in catalysis and sensing. The continued study of N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide and its derivatives will lead to new insights into its mechanism of action and potential applications in science and medicine.
Conclusion:
In conclusion, N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide is a pyrazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using several methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. The continued study of N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide and its derivatives will lead to new insights into its potential applications in science and medicine.

Synthesis Methods

N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide has been synthesized using various methods, including the reaction of 1,3,5-trimethylpyrazole with dimethylacrylamide in the presence of a catalyst. The reaction yields N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide as a white crystalline solid. Another method involves the reaction of 1,3,5-trimethylpyrazole with dimethylamine and acryloyl chloride in the presence of a base. The reaction yields N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide as a yellow oil. These methods have been optimized to yield high purity N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide, which is essential for scientific research applications.

properties

IUPAC Name

N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-8-10(9(2)14(5)12-8)6-7-11(15)13(3)4/h6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGIPSNBZJMWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.